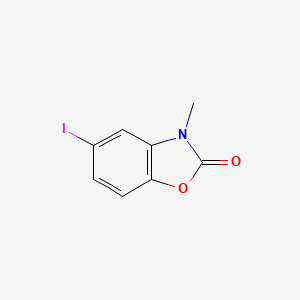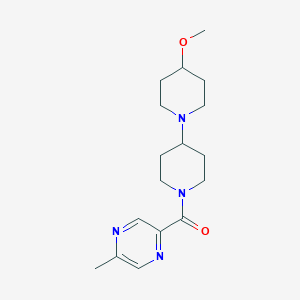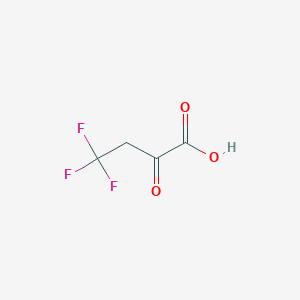![molecular formula C25H32N4O2S B3007347 N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide CAS No. 476432-67-4](/img/structure/B3007347.png)
N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide” is a chemical compound with the molecular formula C25H32N4O2S and a molecular weight of 452.62. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .
Synthesis Analysis
While specific synthesis methods for this compound are not available in the search results, 1,2,4-triazole derivatives can be synthesized through various methods . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, a butylsulfanyl group, a diethylphenyl group, a methoxybenzamide group, and a methyl group. The exact structure would need to be confirmed through spectroscopic techniques .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Screening
The chemical compound has been explored in various studies for its potential applications in the field of antimicrobial resistance and therapy. A related compound, synthesized as part of a series incorporating the thiazole ring, demonstrated significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. This suggests that derivatives of the compound could offer valuable therapeutic interventions for treating microbial diseases, particularly those resistant to conventional antibiotics (Desai et al., 2013).
Enzyme Inhibitory Activities
Another research avenue explores the compound's relevance in enzyme inhibition, with a focus on its synthesis and the evaluation of its inhibitory potential against enzymes like bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Certain derivatives have shown promising activity, indicating potential for therapeutic applications in diseases where enzyme dysregulation is a factor (Virk et al., 2018).
Anticancer Properties
Moreover, the compound's derivatives have been studied for their anticancer properties, particularly their ability to inhibit the growth of cancer cells through interactions with cellular targets. Molecular docking studies and enzyme inhibitory activities suggest that these derivatives can effectively bind to cancer-related enzymes and receptors, offering a pathway for the development of novel anticancer agents (Karayel, 2021).
Environmental and Analytical Applications
The compound and its derivatives have also found application in environmental and analytical chemistry, particularly in the detection and quantification of environmental pollutants and pharmaceuticals. For instance, methods have been developed for measuring concentrations of parabens and other environmental phenols in human milk, indicating the utility of these compounds in environmental monitoring and public health research (Ye et al., 2008).
Neuroreceptor Imaging
Research into neuroreceptor imaging has utilized similar compounds as selective ligands for PET imaging, aiding in the study of neurotransmission and receptor dynamics in various neurological conditions. This demonstrates the potential of these compounds in advancing neuroscientific research and developing diagnostic tools for neurological disorders (Plenevaux et al., 2000).
Propiedades
IUPAC Name |
N-[[5-butylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O2S/c1-5-8-16-32-25-28-27-22(17-26-24(30)20-12-14-21(31-4)15-13-20)29(25)23-18(6-2)10-9-11-19(23)7-3/h9-15H,5-8,16-17H2,1-4H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDXGJVZAQTHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=C(C=CC=C2CC)CC)CNC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~5~-(3-bromophenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B3007265.png)
![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)
![Ethyl (benzimidazo[1,2-c]quinazolin-6-ylthio)acetate](/img/structure/B3007271.png)
![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)

![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)
![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)


![4-cyano-N-[(3,5-dimethyl-4-isoxazolyl)methyl]benzamide](/img/structure/B3007284.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B3007285.png)